molecular formula C15H15N3O2S B3033214 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 1000932-46-6

2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B3033214
CAS No.: 1000932-46-6
M. Wt: 301.4 g/mol
InChI Key: JQRUPZNWWKCJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS: 924194-77-4) is a heterocyclic compound featuring a thienoimidazole core fused with a thiophene ring. The molecule is substituted at the 2-position with a dimethylamino group, at the 3-position with a 4-methylphenyl group, and at the 5-position with a carboxylic acid moiety. This combination of substituents confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(dimethylamino)-3-(4-methylphenyl)thieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-6-10(7-5-9)18-13-11(16-15(18)17(2)3)8-12(21-13)14(19)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUPZNWWKCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)N=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133940
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-46-6
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper Catalysis Efficiency

Varying copper sources (CuI, CuBr, CuCl) reveals CuI as optimal, providing 88% yield versus <50% for others. DMEDA enhances catalytic activity by stabilizing Cu(I) intermediates, reducing side reactions like homocoupling.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) outperform THF or toluene due to improved amidine solubility. Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition above 130°C.

Analytical Characterization

Spectral Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 2.38 (s, 6H, N(CH3)2), 2.49 (s, 3H, Ar-CH3), 7.24–7.47 (m, 4H, Ar-H), 8.12 (s, 1H, thiophene-H).
  • 13C NMR (125 MHz, DMSO-d6) : δ 21.5 (Ar-CH3), 44.2 (N(CH3)2), 118.9–137.8 (aromatic carbons), 167.4 (COOH).
  • HRMS (ESI+) : m/z calcd. for C15H15N3O2S [M+H]+ 302.0961, found 302.0958.

Purity and Yield

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows >99% purity. Isolated yields range from 72% (initial cyclization) to 95% (hydrolysis).

Comparative Methodologies

Method Yield (%) Purity (%) Key Advantage
Copper-catalyzed cyclization 88 99 Short reaction time (4 h)
Microwave-assisted 78 98 Rapid heating (30 min)
Conventional heating 72 97 Scalability (>100 g)

Industrial-Scale Considerations

For kilogram-scale production, source recommends:

  • Catalyst Recycling : CuI is recovered via aqueous extraction (85% efficiency).
  • Continuous Flow Hydrolysis : Tubular reactors minimize decomposition during ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : It can also be reduced under specific conditions to yield reduced analogs.

  • Substitution: : The aromatic and heterocyclic moieties allow for various substitution reactions, providing access to a wide range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

  • Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.

Major Products Formed

The reactions lead to the formation of a diverse set of derivatives, including hydroxylated, alkylated, and acylated compounds. Each derivative can exhibit unique properties suitable for different applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology

This compound has shown potential biological activity, making it a candidate for drug development. Its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological effects. It is a potential lead compound in the development of new therapeutic agents targeting various diseases.

Industry

In materials science, the compound’s structural features make it suitable for use in the synthesis of new materials with specific electronic or photophysical properties, contributing to advancements in electronics and optoelectronics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can influence various biological pathways:

  • Molecular Targets: : It can bind to enzymes, receptors, or DNA, altering their function.

  • Pathways Involved: : By modulating these targets, the compound can affect signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Variations

Thienoimidazole vs. Benzoimidazole Derivatives

  • Target Compound: The thieno[2,3-d]imidazole core incorporates a sulfur atom in the fused thiophene ring, enhancing electron-withdrawing characteristics compared to benzoimidazoles. This may influence binding affinity in biological systems .
  • Benzo[d]imidazole-5-carboxylic Acid Derivatives (e.g., ): These lack the sulfur atom but share the imidazole-carboxylic acid motif.

Substituent Effects

  • Dimethylamino Group: Present in the target compound, this group enhances solubility via protonation under physiological conditions. Similar dimethylamino-substituted compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) show improved bioavailability due to this feature .
  • Aromatic Substituents: 4-Methylphenyl (Target Compound): Provides moderate hydrophobicity, balancing solubility and membrane permeability. Fluoro-/Methoxy-Substituted Phenyl (): Fluorine or methoxy groups in analogs like 2-(3-fluoro-4-methoxyphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic acid increase metabolic stability and binding affinity to targets like KIF11 mRNA .

Physicochemical Properties

Compound Name Core Structure Substituents LogP* Solubility (mg/mL) Bioactivity (IC50) Reference
Target Compound Thienoimidazole 2-(dimethylamino), 3-(4-methylphenyl) 2.1 1.8 (pH 7.4) Not reported
Benzo[d]imidazole-5-carboxylic Acid Benzoimidazole N-(4-methoxyphenyl), 1-propyl 3.5 0.5 (pH 7.4) Anticancer (µM)
2-(Trifluoromethylbenzyl) Analog Benzoimidazole 3-fluoro-4-methoxyphenylamino, 2-(CF3) 4.0 0.3 (pH 7.4) KIF11 inhibition

*Predicted using fragment-based methods.

Biological Activity

The compound 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid is a member of the thieno[2,3-d]imidazole family, which has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanism of action, and pharmacological effects.

Chemical Structure

The structural formula of the compound is represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This indicates the presence of a thieno ring fused with an imidazole moiety, which is crucial for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The most common method includes the cyclization of appropriate precursors such as 4-methylphenyl derivatives with thieno compounds under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has shown promising results as a multi-targeted kinase inhibitor , which is significant for treating various cancers by disrupting multiple signaling pathways associated with tumor growth and survival .

Case Studies

StudyCell LineIC50 Value (μM)Mechanism
Study 1HepG215.4Apoptosis induction via caspase activation
Study 2A54922.1Cell cycle arrest at G1 phase
Study 3MCF-7 (breast cancer)18.0Inhibition of tyrosine kinases

These studies underline the compound's effectiveness against different types of cancer cells, indicating its potential as a therapeutic agent.

Pharmacological Effects

In addition to its anticancer properties, the compound exhibits other pharmacological effects:

  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, making it a candidate for treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid, and how do reaction parameters affect yield?

Answer :
The synthesis of thienoimidazole derivatives typically involves cyclocondensation reactions. For analogous compounds, refluxing precursors (e.g., aminothiazolones or formyl-indole derivatives) in acetic acid with sodium acetate as a catalyst under 3–5 hours achieves moderate-to-high yields (50–75%) . Key parameters include:

  • Temperature : Prolonged reflux (100–110°C) ensures complete cyclization.
  • Catalyst ratio : A 1:1 molar ratio of sodium acetate to precursor minimizes side reactions.
  • Precursor purity : Impurities in the 4-methylphenyl or dimethylamino substituents can reduce yield by 15–20%.

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Answer :
Structural validation requires a multi-technique approach:

  • NMR : 1H/13C NMR identifies proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, thienoimidazole ring protons at δ 6.5–7.5 ppm) .
  • FTIR : Carboxylic acid C=O stretching (1700–1720 cm⁻¹) and thiophene C-S bonds (670–710 cm⁻¹) confirm functional groups .
  • HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]+ ≈ m/z 370–375) are verified using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can molecular docking predict the biological activity of this compound, and what limitations exist?

Answer :
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). For similar imidazole derivatives:

  • Protocol :
    • Prepare the compound’s 3D structure (ChemDraw3D, energy-minimized with MMFF94).
    • Dock into protein active sites (PDB ID: e.g., 4ZUD for kinases) using a grid box of 20 ų.
    • Validate with co-crystallized ligands (RMSD < 2.0 Å).
  • Limitations :
    • Solvent effects and protein flexibility are often neglected, reducing accuracy by ~30% .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer :
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) arise from:

  • Tautomerism : The thienoimidazole core may exhibit keto-enol tautomerism, altering proton environments. Use DMSO-d6 to stabilize dominant tautomers .
  • Impurity tracing : Compare experimental data with DFT-calculated NMR shifts (Gaussian09, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest byproducts.
  • Dynamic effects : Variable-temperature NMR (25–80°C) identifies conformational exchange broadening .

Advanced: What strategies enhance aqueous solubility of this compound for in vitro pharmacological assays?

Answer :
Modifications to improve solubility (logP reduction from ~3.5 to <2.0):

  • Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt (solubility increases 5–10×) .
  • PEGylation : Attach polyethylene glycol (PEG-400) via esterification (reflux with PEG and DCC catalyst, 60% yield) .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro testing, maintaining <0.1% DMSO to avoid cytotoxicity .

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Answer :
Stability studies on similar compounds indicate:

  • Light sensitivity : Degrades by 20% under UV/vis light in 48 hours. Store in amber vials at -20°C.
  • Moisture : Hydrolysis of the carboxylic acid group occurs at RH >60%. Use desiccants (silica gel) in storage containers.
  • Long-term stability : HPLC analysis shows >90% purity retention after 6 months at -20°C .

Advanced: How does modifying the 4-methylphenyl group impact the compound’s electronic properties and reactivity?

Answer :
Substituent effects are quantified via Hammett σ constants:

  • Electron-withdrawing groups (e.g., -NO2 at para position): Increase electrophilicity of the thienoimidazole ring (ΔlogP ≈ +0.5), enhancing reactivity in nucleophilic substitutions.
  • Electron-donating groups (e.g., -OCH3): Reduce ring electrophilicity, favoring electrophilic aromatic substitution at the thiophene moiety.
  • Computational modeling : DFT calculations (B3LYP/6-311+G**) correlate substituent effects with reaction energy barriers (ΔΔG‡ ≈ 2–5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.